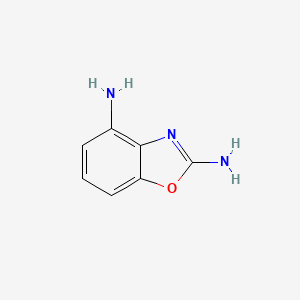

2,4-Diaminobenzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

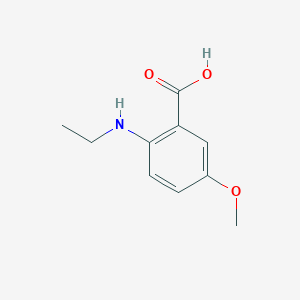

説明

2,4-ジアミノベンゾオキサゾールは、オキサゾール部分にベンゼン環が縮合した複素環式芳香族化合物であり、2位と4位に2つのアミノ基が結合しています。

2. 製法

合成経路と反応条件: 2,4-ジアミノベンゾオキサゾールの合成は、通常、2-アミノフェノールを適切な試薬と環化させることにより行われます。 一般的な方法には、酸性条件下で2-アミノフェノールとアルデヒドを反応させてベンゾオキサゾール環を形成する方法があります . 別の方法には、イソチオシアネートを使用し、その後環化する方法があります .

工業的製造方法: 2,4-ジアミノベンゾオキサゾールの工業的製造では、収率と効率を高めるために触媒プロセスが用いられることが多いです。 例えば、ナノ触媒や金属触媒を使用すると、環化反応を促進することができ、大規模生産に適したプロセスになります .

3. 化学反応解析

反応の種類: 2,4-ジアミノベンゾオキサゾールは、さまざまな化学反応を起こします。その例として、以下があります。

酸化: この化合物は酸化されてキノン誘導体になることがあります。

還元: 還元反応では、ニトロ基をアミノ基に変換できます。

置換: 求電子置換反応によって、さまざまな官能基をベンゾオキサゾール環に導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化剤、ニトロ化剤、スルホン化剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、置換ベンゾオキサゾール、キノン誘導体、さまざまな官能基化ベンゾオキサゾール化合物などがあります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminobenzoxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with aldehydes under acidic conditions to form the benzoxazole ring . Another approach involves the use of isothiocyanates and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the cyclization reaction, making the process more viable for large-scale production .

化学反応の分析

Types of Reactions: 2,4-Diaminobenzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various functionalized benzoxazole compounds .

科学的研究の応用

2,4-ジアミノベンゾオキサゾールは、科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物を合成するための構成要素として役立ちます。

生物学: この化合物は抗菌性と抗真菌性を示し、生物学的研究において有用です.

医学: 2,4-ジアミノベンゾオキサゾール誘導体は、特に結腸直腸癌の標的に対する抗癌剤として潜在的な可能性を示しています.

作用機序

2,4-ジアミノベンゾオキサゾールの作用機序には、さまざまな分子標的との相互作用が関与しています。 抗菌剤として、細菌の細胞壁合成を阻害し、重要な酵素を阻害することで真菌の増殖を抑制します . 抗癌剤として、細胞増殖とアポトーシスに関与する特定の経路を標的にします。例えば、DNA合成の阻害や細胞周期停止の誘導などがあります .

類似化合物:

2-アミノベンゾオキサゾール: 2番目のアミノ基がありません。そのため、生物学的活性も異なります。

2,5-ジアミノベンゾオキサゾール: 構造は似ていますが、アミノ基が異なる位置にあるため、反応性と用途が異なります.

ベンゾチアゾール誘導体: 複素環の環に酸素ではなく硫黄が含まれているため、化学的および生物学的特性が異なります.

独自性: 2,4-ジアミノベンゾオキサゾールは、特定の置換パターンにより独自性があります。これは、独自の電子特性と反応性を付与します。 そのため、医薬品や工業用途向けの特殊な化合物の合成に特に価値があります .

類似化合物との比較

2-Aminobenzoxazole: Lacks the second amino group, resulting in different biological activities.

2,5-Diaminobenzoxazole: Similar structure but with amino groups at different positions, leading to variations in reactivity and applications.

Benzothiazole Derivatives: Contain sulfur instead of oxygen in the heterocyclic ring, exhibiting distinct chemical and biological properties.

Uniqueness: 2,4-Diaminobenzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds for medicinal and industrial applications .

特性

分子式 |

C7H7N3O |

|---|---|

分子量 |

149.15 g/mol |

IUPAC名 |

1,3-benzoxazole-2,4-diamine |

InChI |

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |

InChIキー |

OIRCRBMUOZOQRK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)

![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)

![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)

![3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride](/img/structure/B11731730.png)